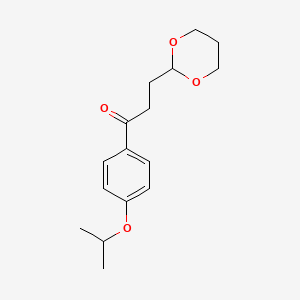

3-(1,3-Dioxan-2-Yl)-4'-Isopropoxypropiophenone

説明

3-(1,3-Dioxan-2-Yl)-4'-Isopropoxypropiophenone is a synthetic organic compound featuring a propiophenone backbone substituted with a 1,3-dioxane ring at the 3-position and an isopropoxy group (-OCH(CH₃)₂) at the 4'-position of the phenyl ring. This compound is primarily utilized in pharmaceutical research and development, particularly in the synthesis of specialty chemicals and intermediates. It is supplied by specialized manufacturers such as Hubei Guoyun Furui Technology Co., Ltd., which emphasizes its role in drug standards and reference materials .

特性

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-propan-2-yloxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-12(2)20-14-6-4-13(5-7-14)15(17)8-9-16-18-10-3-11-19-16/h4-7,12,16H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRIQMGLRQFEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646001 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-{4-[(propan-2-yl)oxy]phenyl}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-35-2 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-{4-[(propan-2-yl)oxy]phenyl}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-Yl)-4’-Isopropoxypropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. Common catalysts include toluenesulfonic acid or Lewis acids such as zirconium tetrachloride . The reaction is often carried out in refluxing toluene with continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents would be tailored to ensure scalability and cost-effectiveness.

化学反応の分析

Types of Reactions

3-(1,3-Dioxan-2-Yl)-4’-Isopropoxypropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring or the dioxane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in pyridine.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

科学的研究の応用

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic applications. It exhibits properties that may be beneficial in treating various diseases, particularly those related to the modulation of thromboxane receptors and peroxisome proliferator-activated receptors (PPARs). Research indicates that compounds with similar structures can act as modulators of these receptors, which are implicated in conditions such as cancer, obesity, diabetes, and cardiovascular diseases.

Thromboxane Receptor Modulation

Studies have shown that compounds containing the 1,3-dioxane moiety can function as thromboxane A2 inhibitors. This activity is crucial since thromboxane A2 plays a significant role in platelet aggregation and vasoconstriction. The inhibition of this receptor may lead to therapeutic benefits in conditions like thrombosis and hypertension .

PPAR Activation

Research highlights the role of PPARs in metabolic regulation and inflammation. Compounds similar to 3-(1,3-Dioxan-2-Yl)-4'-Isopropoxypropiophenone have been studied for their ability to activate PPARs, which can aid in managing metabolic syndrome, insulin resistance, and related disorders .

Anticancer Properties

The compound's potential as an antineoplastic agent has been explored extensively. It may inhibit cancer cell proliferation through its action on thromboxane A2 and PPAR pathways. In vitro studies have demonstrated that compounds with similar structures can reduce tumor growth and metastasis in various cancer models, including breast and colon cancers .

Drug Delivery Systems

Recent advancements in drug delivery systems have incorporated compounds like 3-(1,3-Dioxan-2-Yl)-4'-Isopropoxypropiophenone into amphiphilic polymers for enhanced delivery of therapeutic agents. These systems improve the solubility and bioavailability of drugs while minimizing side effects. For example, polymersomes encapsulating anticancer drugs have shown improved efficacy in preclinical models .

Inhibition of Cancer Cell Lines

A study involving the application of 3-(1,3-Dioxan-2-Yl)-4'-Isopropoxypropiophenone analogs demonstrated significant cytotoxic effects on various cancer cell lines. The results indicated a marked reduction in cell viability at specific concentrations, supporting its potential use as an anticancer therapeutic agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10 | Thromboxane A2 inhibition |

| HT-29 (Colon) | 15 | PPAR activation |

Metabolic Syndrome Management

In a clinical trial assessing the effects of a drug formulation containing this compound, participants with metabolic syndrome showed improvements in insulin sensitivity and lipid profiles after treatment over a period of three months .

作用機序

The mechanism of action of 3-(1,3-Dioxan-2-Yl)-4’-Isopropoxypropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and its reactivity towards nucleophiles and electrophiles . The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Table 1: Structural and Commercial Comparison of Analogous Compounds

Key Observations:

Structural Influence on Properties :

- The ethyl-substituted analog has the lowest molecular weight (248.32 g/mol) due to its small substituent . Larger groups like isopropoxy or iodo likely increase molecular weight, though exact values are unspecified in the evidence.

- Purity levels vary between 95% and 100%, with the chloro derivative being the purest (100%) .

Commercial Availability :

- The isopropyl-substituted compound is mass-produced, indicating higher industrial demand .

- The target compound (isopropoxy) and iodo analog are niche products, supplied by specialized vendors .

Pricing Trends: The isopropyl variant shows significant price scaling ($398 for 1g to $1,727 for 10g), reflecting bulk purchase discounts .

Safety and Handling :

- The chloro-substituted compound has a detailed safety data sheet (SDS) under UN GHS Revision 8, highlighting standard lab precautions (e.g., avoiding inhalation) . Similar hazards may apply to other analogs, but specific data for the isopropoxy derivative remains undocumented.

生物活性

3-(1,3-Dioxan-2-Yl)-4'-Isopropoxypropiophenone is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a dioxane ring, which is known for its role in enhancing the biological activity of various derivatives. Its structure can be represented as follows:

This structure consists of a propiophenone moiety attached to an isopropoxy group and a 1,3-dioxane ring, contributing to its unique reactivity and interaction with biological targets.

The biological activity of 3-(1,3-Dioxan-2-Yl)-4'-Isopropoxypropiophenone is believed to stem from its ability to modulate enzyme activities and influence cell signaling pathways. The dioxane ring enhances the compound's binding affinity to specific molecular targets, potentially leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For example, derivatives containing dioxane rings have shown effectiveness against various pathogens:

- Fungal Activity : Compounds with dioxane structures have demonstrated fungicidal activity against pathogens such as Rhizoctonia solani and Botrytis cinerea .

- Antibacterial Activity : Similar compounds have been explored for their antibacterial properties, although specific data for 3-(1,3-Dioxan-2-Yl)-4'-Isopropoxypropiophenone remains limited.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have been conducted to evaluate its cytotoxic effects on cancer cell lines:

These values indicate the concentration required to inhibit 50% of cell viability, showcasing the compound's potential as an anticancer agent.

Case Studies

- Antileishmanial Activity : A study evaluated the antileishmanial potential of dioxane derivatives against Leishmania donovani. Although not directly tested on 3-(1,3-Dioxan-2-Yl)-4'-Isopropoxypropiophenone, related compounds exhibited IC50 values in the low micromolar range, suggesting a promising avenue for further exploration .

- Phytopathogen Management : Another study highlighted the effectiveness of dioxolane derivatives in managing phytopathogens. The compounds showed broad-spectrum fungicidal activity, which may be extrapolated to similar dioxane-containing structures .

Q & A

Q. What are the common synthetic routes for preparing 3-(1,3-Dioxan-2-Yl)-4'-Isopropoxypropiophenone, and what key intermediates are involved?

- Methodological Answer : A plausible synthesis involves three stages: (i) Friedel-Crafts acylation to form the propiophenone core using propionyl chloride and a substituted benzene derivative (e.g., isopropoxybenzene) under Lewis acid catalysis (e.g., AlCl₃) . (ii) Introduction of the dioxane ring : React the ketone intermediate with 1,3-diols (e.g., 1,3-propanediol) under acid-catalyzed cyclization to form the 1,3-dioxane moiety via a protecting group strategy . (iii) Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) isolates the final product. Key intermediates include 4'-isopropoxypropiophenone and the dioxane-protected precursor.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies the isopropoxy group (δ ~1.2–1.4 ppm for CH₃; δ ~4.5–5.0 ppm for OCH(CH₃)₂) and the dioxane ring protons (δ ~3.5–4.5 ppm for OCH₂ groups) .

- IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C stretch at ~1100–1250 cm⁻¹) functionalities .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the dioxane ring cleavage .

Q. What are the typical solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water due to the hydrophobic dioxane and aryl groups. Experimental validation via gradient solubility tests in solvents like ethanol, chloroform, and acetonitrile is recommended .

- Stability : The dioxane ring is susceptible to acid hydrolysis. Stability studies under varying pH (e.g., 1–12) and temperatures (e.g., 25–80°C) should be conducted, monitoring degradation via HPLC or TLC .

Advanced Research Questions

Q. How can reaction mechanisms involving the dioxane ring be elucidated using kinetic studies or isotopic labeling?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace hydrogen atoms in the dioxane ring with deuterium (²H) to study bond-breaking steps during acid-catalyzed hydrolysis. Compare rate constants (k₁/k₂) to identify rate-determining steps .

- Computational Modeling : Density Functional Theory (DFT) simulations can map transition states and activation energies for ring-opening reactions .

Q. What strategies can mitigate side reactions during synthesis, such as ring-opening of the dioxane moiety?

- Methodological Answer :

- Protecting Group Optimization : Use sterically hindered diols (e.g., 2,2-dimethyl-1,3-propanediol) to stabilize the dioxane ring against nucleophilic attack.

- Low-Temperature Conditions : Conduct cyclization steps at 0–5°C to minimize thermal degradation. Monitor byproduct formation via LC-MS .

Q. How does the stereoelectronic environment of the dioxane ring influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The dioxane ring’s chair conformation may shield reactive sites (e.g., ketone), reducing nucleophilic attack. X-ray crystallography or NOESY NMR can confirm spatial arrangements .

- Electronic Effects : Electron-donating oxygen atoms in the dioxane ring may activate adjacent positions for electrophilic substitution. Hammett plots or Fukui indices (DFT) quantify substituent effects .

Q. What computational methods are suitable for predicting regioselectivity in electrophilic substitution on the propiophenone backbone?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO distributions to identify electron-rich regions prone to electrophilic attack (e.g., para to the isopropoxy group) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for nitration or halogenation .

Q. How do structural modifications (e.g., substituting iodine in the iodo analog) affect physicochemical properties and bioactivity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 4'-iodo vs. 4'-isopropoxy derivatives) and assess:

- Lipophilicity : LogP measurements via shake-flask method.

- Bioactivity : Antimicrobial assays (e.g., MIC values against S. aureus) following protocols in .

- Structure-Activity Relationships (SAR) : Correlate substituent electronic parameters (σ⁺, π) with biological efficacy using multivariate regression .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。